1-(3,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Description
1-(3,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a thiourea derivative featuring a 3,4-dimethylphenyl group and a 2,2,6,6-tetramethylpiperidine (TMP) moiety. The TMP core is a sterically hindered amine, a structural motif widely recognized for its radical scavenging capabilities in polymer stabilization and flame retardancy . The thiourea (-NH-CS-NH-) linkage introduces sulfur-based reactivity, which may enhance interactions with free radicals or polymer matrices compared to oxygen-containing analogs like ureas.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-7-8-14(9-13(12)2)19-16(22)20-15-10-17(3,4)21-18(5,6)11-15/h7-9,15,21H,10-11H2,1-6H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGOQOMLHNQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three key analogs: N-alkoxy hindered amine flame retardants (NORs), urea-based TMP derivatives, and thiophenyl-TMP derivatives.
Table 1: Comparative Analysis of Key Properties
Key Findings:
Mechanistic Differences: NORs (e.g., TMP-OR) decompose under heat to generate nitroxyl radicals, which interrupt combustion-chain reactions in the gas phase . In contrast, the thiourea derivative may act via direct hydrogen bonding or sulfur donation to stabilize radicals in the condensed phase. Urea analogs exhibit weaker radical scavenging due to reduced H-bonding strength compared to thioureas.
Efficiency and Loading: NORs achieve superior flame retardancy at lower loadings (0.5%) due to their gas-phase activity . The thiourea derivative may require higher concentrations (1–2%) for comparable effects, as inferred from analogous sulfur-containing systems.
Thermal Stability: NORs and thiophenyl derivatives exhibit higher thermal stability (>300°C), making them suitable for high-temperature processing. The thiourea’s stability (~250–300°C) is sufficient for most polyolefins but may limit use in engineering plastics.
Synergistic Effects: NORs demonstrate strong synergy with brominated flame retardants (FRs) by enhancing radical quenching . The thiourea derivative’s synergy is likely moderate, as sulfur can interact with halogenated FRs but lacks the nitroxyl radical regeneration mechanism of NORs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
